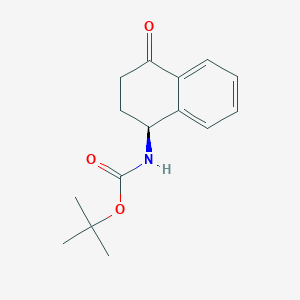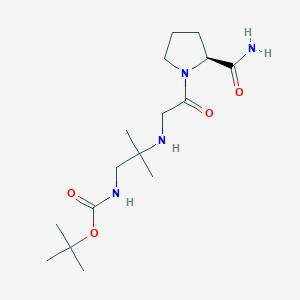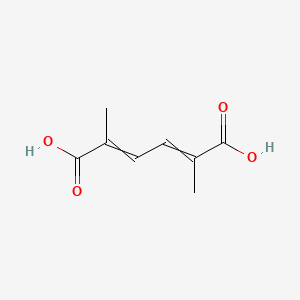![molecular formula C7H8ClN5O B14015064 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 30855-40-4](/img/structure/B14015064.png)
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis or solid-phase synthesis to improve yield and efficiency .
Analyse Des Réactions Chimiques
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The compound can undergo thermal cyclization to form more complex triazine derivatives.
Nucleophilic Addition: The methoxymethyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives with enhanced biological activity .
Applications De Recherche Scientifique
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound’s antimicrobial properties are likely due to its interaction with bacterial cell membranes or enzymes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and resins.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the development of pharmaceuticals with antimicrobial properties.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
30855-40-4 |
|---|---|
Formule moléculaire |
C7H8ClN5O |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
5-chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8ClN5O/c1-14-2-4-11-5-6(8)9-3-10-7(5)13-12-4/h3H,2H2,1H3,(H,11,12)(H,9,10,13) |
Clé InChI |
ITYRSGZBNHBOFB-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC2=C(NN1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


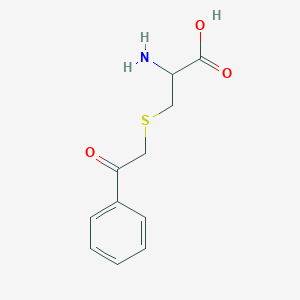

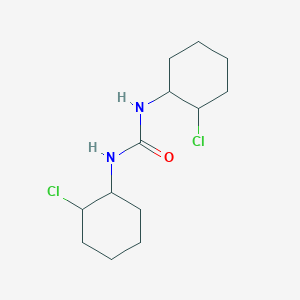
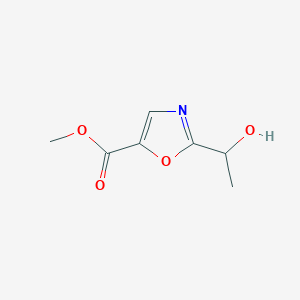

![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)



![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

